1-(3-cyano-6-fluoroquinolin-4-yl)-N-(3,4-dimethoxyphenyl)piperidine-4-carboxamide
Description
This compound features a quinoline core substituted with a cyano group at position 3 and a fluorine atom at position 4. The piperidine-4-carboxamide moiety is linked to a 3,4-dimethoxyphenyl group, which introduces electron-donating methoxy substituents. The fluorine atom may enhance metabolic stability, while the cyano group could contribute to binding affinity via dipole interactions .
Properties
IUPAC Name |
1-(3-cyano-6-fluoroquinolin-4-yl)-N-(3,4-dimethoxyphenyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN4O3/c1-31-21-6-4-18(12-22(21)32-2)28-24(30)15-7-9-29(10-8-15)23-16(13-26)14-27-20-5-3-17(25)11-19(20)23/h3-6,11-12,14-15H,7-10H2,1-2H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHNPWOFATBMOSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)C3=C4C=C(C=CC4=NC=C3C#N)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Quinoline Core
Fluoro vs. Ethoxy Substitution
- Target Compound : 6-Fluoro substitution (electron-withdrawing) may improve metabolic stability and membrane permeability compared to bulkier alkoxy groups.
Cyano Group Positioning
The 3-cyano group is conserved across analogues (e.g., ), suggesting its critical role in maintaining structural rigidity or participating in target interactions.
Modifications to the Piperidine Carboxamide Moiety
Aryl Group Variations
- Target Compound : The 3,4-dimethoxyphenyl group provides electron-rich aromaticity, which may enhance π-π stacking with aromatic residues in target proteins.
- N-Phenyl Analogue (): The absence of methoxy groups reduces electron density, likely diminishing interactions with polar binding sites.
Amine Side Chain Modifications
- N-(Diethylaminobutyl) Derivative (): A diethylamino-butyl chain introduces basicity and flexibility, which may enhance solubility but reduce target specificity.
Hypothetical Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups: Fluorine and cyano substituents (Target, ) may enhance binding to electrophilic regions of targets (e.g., kinase ATP pockets).
- Aromatic Substituents : 3,4-Dimethoxyphenyl (Target) vs. trifluoromethoxyphenyl () could differentially modulate interactions with hydrophobic vs. polar residues.
- Side Chain Flexibility : Bulky groups (e.g., dimethylpiperidinyl in ) may restrict conformational freedom, improving selectivity but reducing solubility.
Notes
Data Limitations : Biological activity data (e.g., IC50, binding assays) are absent in the provided evidence; comparisons rely on structural and synthetic metrics.
Synthetic Challenges: The target compound’s fluoro and cyano groups may require specialized reagents (e.g., fluorinating agents, cyanide sources), increasing synthesis complexity.
Potential Applications: The conserved piperidine-4-carboxamide scaffold suggests relevance in CNS drug development, where such moieties often enhance blood-brain barrier penetration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
